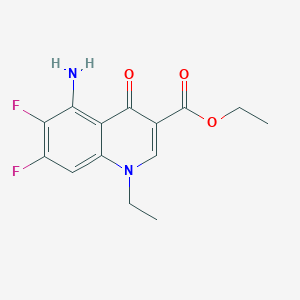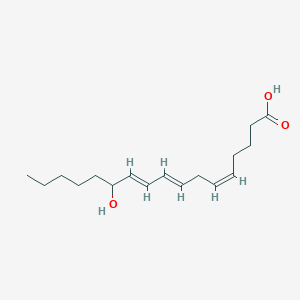
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid is a bioactive lipid compound known for its significant role in various biological processes. It is a hydroxy fatty acid with a unique structure that includes three conjugated double bonds and a hydroxyl group. This compound is often studied for its involvement in inflammatory responses and other physiological functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid typically involves multiple steps, including the use of Suzuki–Miyaura coupling and Wittig reactions . The Suzuki–Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide, which is used to form the carbon-carbon bonds in the compound. The Wittig reaction is employed to introduce the double bonds in the molecule.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride (SOCl₂) can convert the hydroxyl group to a chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.
科学研究应用
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid has a wide range of applications in scientific research :
Chemistry: It is used as a model compound to study lipid oxidation and other chemical reactions involving fatty acids.
Biology: The compound is studied for its role in cell signaling and inflammatory responses.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It may be used in the development of new materials and products that require bioactive lipids.
作用机制
The mechanism of action of (5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid involves its interaction with specific molecular targets and pathways . It is known to bind to receptors involved in inflammatory responses, thereby modulating the activity of these pathways. The compound can influence the production of inflammatory mediators and other signaling molecules, leading to its bioactive effects.
相似化合物的比较
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid can be compared with other hydroxy fatty acids, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and 12-hydroxyheptadecatrienoic acid (12-HHT) .
12-HETE: Similar in structure but with a different chain length and number of double bonds.
12-HHT: An isomer with different double bond configurations.
The uniqueness of this compound lies in its specific double bond configuration and hydroxyl group position, which contribute to its distinct biological activities.
属性
分子式 |
C17H28O3 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
(5Z,8E,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+ |
InChI 键 |
KUKJHGXXZWHSBG-FQWDWNLFSA-N |
手性 SMILES |
CCCCCC(/C=C/C=C/C/C=C\CCCC(=O)O)O |
规范 SMILES |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


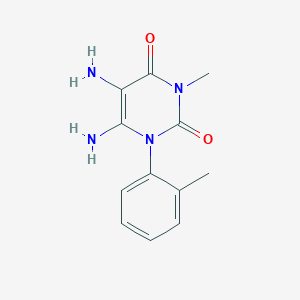
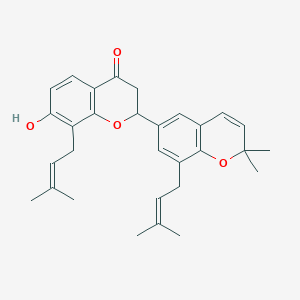
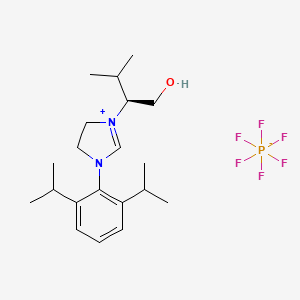
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)
![3-(but-3-en-2-yl)-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086352.png)
![Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14086366.png)
![tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14086368.png)
![N-[4-(acetylamino)phenyl]-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086376.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)
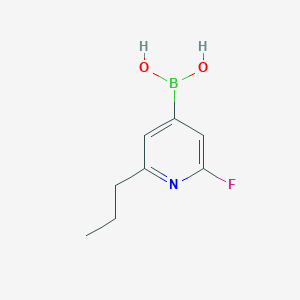

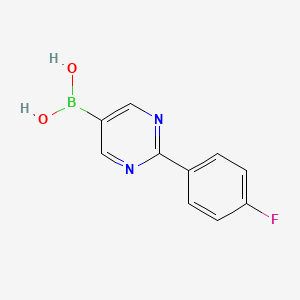
![2,7-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086395.png)
